An In-depth Technical Guide to 1-Bromo-4-chloro-2,5-dimethylbenzene
An In-depth Technical Guide to 1-Bromo-4-chloro-2,5-dimethylbenzene
CAS Number: 85072-44-2 Molecular Formula: C₈H₈BrCl Molecular Weight: 219.51 g/mol
This guide provides a comprehensive overview of 1-bromo-4-chloro-2,5-dimethylbenzene, a versatile halogenated aromatic compound. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize substituted benzene derivatives as key building blocks in organic synthesis. This document covers the compound's physicochemical properties, synthesis methodologies, spectral characterization, reactivity, and safety protocols, offering a foundation for its effective application in the laboratory.
Physicochemical Properties
1-Bromo-4-chloro-2,5-dimethylbenzene, also known by its synonym 2-bromo-5-chloro-p-xylene, is a substituted aromatic hydrocarbon.[1] The presence of two different halogen atoms, bromine and chlorine, on the p-xylene scaffold imparts differential reactivity, making it a valuable intermediate for sequential and site-selective cross-coupling reactions.
A summary of its key physical properties is presented in the table below:
| Property | Value | Reference |
| CAS Number | 85072-44-2 | [1] |
| Molecular Formula | C₈H₈BrCl | [2] |
| Molecular Weight | 219.51 g/mol | [1] |
| Density | 1.462 g/cm³ | |
| Boiling Point | 240.5 °C at 760 mmHg | |
| Flash Point | 118.6 °C | |
| Refractive Index | 1.559 |
Synthesis of 1-Bromo-4-chloro-2,5-dimethylbenzene
The synthesis of 1-bromo-4-chloro-2,5-dimethylbenzene can be approached through the sequential halogenation of p-xylene. Given the directing effects of the methyl groups (ortho-, para-directing), a multi-step process is necessary to achieve the desired substitution pattern. A plausible synthetic pathway involves the initial chlorination of p-xylene, followed by bromination.
Conceptual Synthesis Workflow
A potential synthetic route is outlined below. This pathway leverages the controlled halogenation of p-xylene.
Caption: Conceptual workflow for the synthesis of 1-Bromo-4-chloro-2,5-dimethylbenzene from p-xylene.
Experimental Protocol: Two-Step Halogenation
This protocol is a representative procedure based on established methods for the halogenation of aromatic compounds.
Step 1: Synthesis of 2-Chloro-p-xylene
The initial step involves the electrophilic chlorination of p-xylene. This can be achieved through various methods, including two-phase electrolysis.[3]
-
Reactants: p-xylene, aqueous hydrochloric acid.
-
Apparatus: Divided electrochemical cell with a suitable anode (e.g., precious metal oxide coated titanium).
-
Procedure:
-
Charge the anodic compartment of the divided cell with p-xylene and the cathodic compartment with aqueous hydrochloric acid.
-
Conduct the electrolysis under galvanostatic conditions at a controlled temperature (e.g., 278 K) with vigorous stirring.
-
Monitor the reaction progress by gas chromatography (GC).
-
Upon completion, separate the organic layer.
-
Wash the organic layer with a dilute base solution (e.g., sodium bicarbonate) and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to yield 2-chloro-p-xylene.
-
Step 2: Synthesis of 1-Bromo-4-chloro-2,5-dimethylbenzene
The subsequent bromination of 2-chloro-p-xylene is directed by the activating methyl groups and the existing chloro substituent.
-
Reactants: 2-chloro-p-xylene, Bromine, Iron catalyst (e.g., FeCl₃·3H₂O).
-
Apparatus: Round-bottom flask equipped with a dropping funnel, condenser, and a gas outlet to a trap for HBr.
-
Procedure:
-
To a stirred solution of 2-chloro-p-xylene in a suitable solvent (or neat), add a catalytic amount of hydrated iron(III) chloride.
-
Cool the mixture in an ice bath (0-5 °C).
-
Add bromine dropwise from the dropping funnel at a rate that maintains the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature until the evolution of HBr gas ceases.
-
Quench the reaction by carefully adding an aqueous solution of a reducing agent (e.g., sodium bisulfite) to consume any excess bromine.
-
Separate the organic layer, wash with water, dilute sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
The crude product can be purified by column chromatography or recrystallization to afford pure 1-bromo-4-chloro-2,5-dimethylbenzene.
-
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show two singlets for the aromatic protons and two singlets for the methyl groups, consistent with the molecule's symmetry. The chemical shifts can be estimated based on the electronic effects of the substituents.
¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with the carbons attached to the halogens being significantly influenced. The two methyl carbons will also have characteristic chemical shifts.
For reference, the ¹H NMR spectral data for the related compound 1-bromo-4-chloro-2-methylbenzene (2-bromo-5-chlorotoluene) in CDCl₃ shows signals for the aromatic protons at approximately δ 7.38, 7.16, and 6.98 ppm, and the methyl protons at δ 2.32 ppm.[4]
Mass Spectrometry (MS)
The mass spectrum of 1-bromo-4-chloro-2,5-dimethylbenzene will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a cluster of peaks for the molecular ion.
The mass spectrum of 1-bromo-4-chloro-2-methylbenzene shows a molecular ion peak cluster around m/z 204, 206, and 208, which is consistent with the presence of one bromine and one chlorine atom.[5]
Reactivity and Applications in Organic Synthesis
1-Bromo-4-chloro-2,5-dimethylbenzene is a valuable building block in organic synthesis, primarily due to the differential reactivity of the carbon-bromine and carbon-chlorine bonds in metal-catalyzed cross-coupling reactions. The C-Br bond is generally more reactive than the C-Cl bond, allowing for selective functionalization.
Cross-Coupling Reactions
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of C-C, C-N, and C-O bonds.[6]
-
Suzuki-Miyaura Coupling: Selective reaction at the C-Br bond with an organoboron reagent to form a new C-C bond, leaving the C-Cl bond intact for subsequent transformations.
-
Stille Coupling: Reaction with an organotin reagent, again with a preference for the C-Br position.
-
Sonogashira Coupling: The coupling of the C-Br bond with a terminal alkyne to introduce an alkynyl moiety.[7]
-
Heck Coupling: Reaction with an alkene to form a substituted alkene.
-
Buchwald-Hartwig Amination: Formation of a C-N bond by reacting the C-Br bond with an amine.
The ability to perform sequential cross-coupling reactions by first targeting the more reactive C-Br bond and then the C-Cl bond under different catalytic conditions makes this molecule a powerful tool for the synthesis of complex, highly substituted aromatic compounds.
Caption: Diagram illustrating the sequential reactivity of 1-Bromo-4-chloro-2,5-dimethylbenzene in cross-coupling reactions.
Role in Drug Discovery and Materials Science
Halogenated aromatic compounds are key intermediates in the synthesis of pharmaceuticals and functional materials. The specific substitution pattern of 1-bromo-4-chloro-2,5-dimethylbenzene makes it a precursor for molecules with potential biological activity or desirable material properties. For instance, related structures are used in the synthesis of precursors for polychlorinated biphenyl (PCB) metabolites for toxicological studies.[8][9]
Safety and Handling
As with all halogenated organic compounds, 1-bromo-4-chloro-2,5-dimethylbenzene should be handled with appropriate safety precautions in a well-ventilated area, preferably within a chemical fume hood.
Hazard Identification
Based on the safety data sheet for 2-bromo-5-chloro-p-xylene, the compound is classified as follows:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[10]
-
Skin Irritation (Category 2): Causes skin irritation.[10]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[10]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[10]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[11] For operations with the potential for generating dust or aerosols, respiratory protection may be necessary.
-
Engineering Controls: Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[10] It should be stored separately from strong oxidizing agents.
-
First Aid Measures:
-
In case of inhalation: Move the person to fresh air.
-
In case of skin contact: Immediately remove contaminated clothing and wash the affected area with soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If swallowed: Rinse mouth with water.[11] In all cases of exposure, seek medical attention if symptoms persist.
-
Disposal Considerations
Dispose of this chemical and its container in accordance with local, regional, and national regulations. It should not be allowed to enter drains or the environment.
Conclusion
1-Bromo-4-chloro-2,5-dimethylbenzene is a synthetically valuable building block due to its distinct substitution pattern and the differential reactivity of its two halogen atoms. This allows for selective and sequential functionalization, making it a key intermediate in the synthesis of complex organic molecules for applications in medicinal chemistry and materials science. Proper handling and adherence to safety protocols are essential when working with this compound.
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